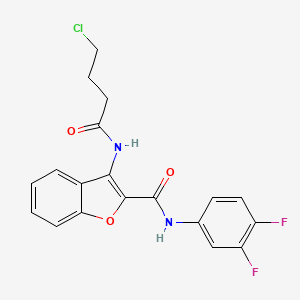![molecular formula C20H15FN4O3S B3007244 3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242964-57-3](/img/structure/B3007244.png)
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antagonist for Adenosine Human Receptors
The compound is part of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, which has been identified as a versatile base for developing potent adenosine human receptor antagonists. These antagonists are significant in targeting the hA2A adenosine receptor (AR), with potential applications in neuroprotection and Parkinson's disease treatment (Falsini et al., 2017).
2. Anticonvulsant Properties
Derivatives of 1,2,4-triazolo[4,3-a]pyrazine have been synthesized and tested for their anticonvulsant activity. Some of these compounds demonstrated potent activity against maximal electroshock-induced seizures in animal models, indicating their potential as effective anticonvulsants (Kelley et al., 1995).
3. Nucleoside Analogs Synthesis
The compound's framework has been utilized in synthesizing various nucleoside analogs, including those similar to formycin. These synthetic processes are significant for developing novel pharmaceutical agents with potential therapeutic applications (Schneller & May, 1978).
4. Quantitative Determination in Pharmaceutical Analysis
The compound has been the subject of research in developing methods for its quantitative determination, which is crucial for quality control in pharmaceutical formulations. Such analytical methodologies ensure the accuracy and precision of dosage forms containing these compounds (Netosova et al., 2021).
5. Synthesis and Pharmacological Potential
Its derivatives have been synthesized and their properties studied, emphasizing their significant role in modern medicine and pharmacy. The structural combination of 1,2,4-triazole and pyrazole in these molecules increases their likelihood of interaction with various biological targets, making them promising candidates for drug development (Fedotov et al., 2022).
6. Human A3 Adenosine Receptor Antagonists
Some derivatives of the compound have shown high affinities and selectivities for the human A3 adenosine receptor. These compounds have potential applications in cerebral ischemia treatment, as demonstrated in in vitro models (Colotta et al., 2009).
7. Synthesis Enhancement for Pharmaceutical Agents
An effective synthesis scheme has been developed for 3,7-disubstituted derivatives of this compound, highlighting their potential as pharmacological agents with various therapeutic activities, including cytotoxic, membrane-stabilizing, and cardioprotective effects (Kulikovska et al., 2014).
Propriétés
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-15(11-16)24-9-10-25-18(19(24)27)22-23-20(25)29-12-17(26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKXVAMENVNUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

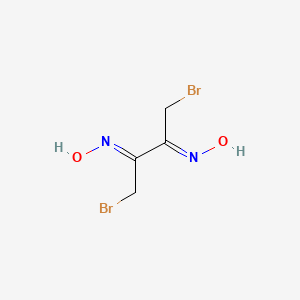
![2,6-difluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3007165.png)
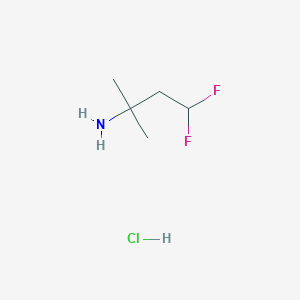
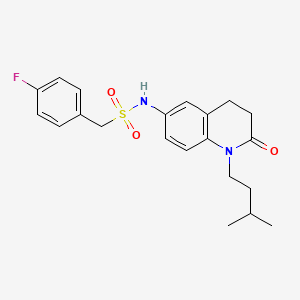
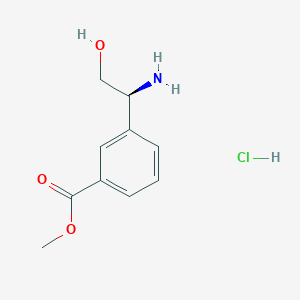
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)
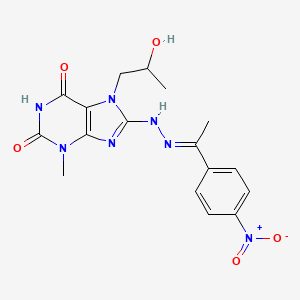



![1,1-Dioxo-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B3007182.png)
